

Protocol for Fluorometric Determination of Lipase Activity using Fluorescein Dibutyrate

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Compound of Interest

Compound Name: *Fluorescein dibutyrate*

Cat. No.: *B009291*

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Introduction

Lipases are a class of enzymes that catalyze the hydrolysis of lipids, playing a crucial role in various biological processes and industrial applications. Accurate measurement of lipase activity is essential for research in enzymology, drug discovery, and diagnostics. This document provides a detailed protocol for a sensitive and continuous fluorometric assay to determine lipase activity using **Fluorescein Dibutyrate** (FDB) as a substrate. The assay is suitable for high-throughput screening in a 96-well microplate format.

Principle of the Assay

The **Fluorescein dibutyrate** (FDB) lipase activity assay is based on the enzymatic hydrolysis of a non-fluorescent substrate into a highly fluorescent product. FDB, a derivative of fluorescein, is readily hydrolyzed by lipases. This reaction cleaves the two butyrate groups from the fluorescein molecule, releasing the fluorescein dye. The liberated fluorescein exhibits strong fluorescence upon excitation, and the intensity of this fluorescence is directly proportional to the lipase activity in the sample. The reaction can be monitored in real-time to determine the rate of the enzymatic reaction.

The enzymatic reaction is as follows:

Fluorescein Dibutyrate (non-fluorescent) + 2 H₂O $\xrightarrow{\text{(Lipase)}}$ Fluorescein (fluorescent) + 2 Butyric Acid

Materials and Reagents

Reagent/Material	Supplier	Catalog Number
Fluorescein dibutyrate (FDB)	Sigma-Aldrich	F7298
Porcine Pancreatic Lipase	Sigma-Aldrich	L3126
Tris-HCl	Sigma-Aldrich	T5941
Triton X-100	Sigma-Aldrich	T8760
Dimethyl sulfoxide (DMSO)	Sigma-Aldrich	D8418
96-well black, clear-bottom microplates	Corning	3603
Fluorescence microplate reader	-	-
Standard laboratory equipment	-	-

Experimental Protocols

Reagent Preparation

a. Assay Buffer (50 mM Tris-HCl, pH 8.0)

- Dissolve 6.057 g of Tris base in 800 mL of deionized water.
- Adjust the pH to 8.0 using 1 M HCl.
- Bring the final volume to 1 L with deionized water.
- Store at 4°C.

b. FDB Substrate Stock Solution (10 mM)

- Dissolve 4.73 mg of **Fluorescein dibutyrate** in 1 mL of DMSO.

- Vortex thoroughly to ensure complete dissolution.
 - Store in small aliquots at -20°C, protected from light.
- c. FDB Working Solution (1 mM with 0.2% Triton X-100)
- To 9.8 mL of Assay Buffer, add 20 µL of Triton X-100.
 - Add 1 mL of the 10 mM FDB Substrate Stock Solution.
 - Vortex to mix thoroughly. This solution should be prepared fresh before each experiment.

d. Lipase Stock Solution (1 mg/mL)

- Dissolve 10 mg of Porcine Pancreatic Lipase in 10 mL of Assay Buffer.
- Gently mix by inversion to avoid denaturation.
- Prepare fresh and keep on ice.

e. Lipase Standard Solutions

- Perform serial dilutions of the Lipase Stock Solution in Assay Buffer to prepare standards ranging from 0.1 µg/mL to 10 µg/mL.

Assay Procedure in 96-Well Plate Format

- Prepare the Microplate:
 - Add 50 µL of Assay Buffer to all wells.
 - Add 25 µL of the Lipase Standard Solutions to their respective wells in triplicate.
 - Add 25 µL of the unknown samples to their respective wells in triplicate.
 - Include a "no enzyme" control by adding 25 µL of Assay Buffer instead of the enzyme solution.
- Initiate the Reaction:

- Add 25 μL of the FDB Working Solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 μL .
- Fluorescence Measurement:
 - Immediately place the microplate in a fluorescence microplate reader pre-heated to 37°C.
 - Measure the fluorescence intensity kinetically every minute for 30 minutes.
 - Set the excitation wavelength to 485 nm and the emission wavelength to 520 nm.[\[1\]](#)[\[2\]](#)[\[3\]](#)
[\[4\]](#)

Data Analysis

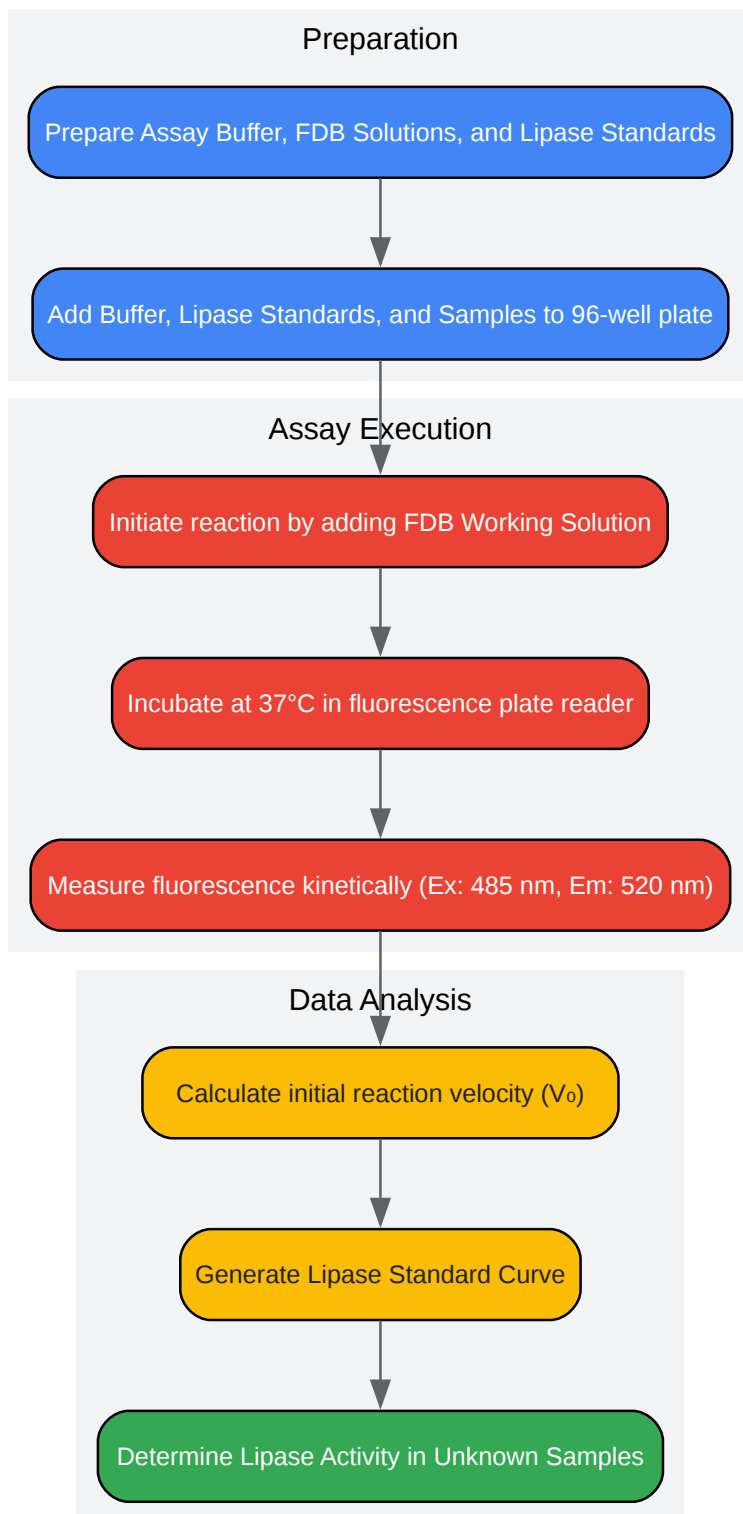
- Calculate the Rate of Reaction:
 - For each well, plot the fluorescence intensity against time.
 - Determine the initial reaction velocity (V_0) from the linear portion of the curve ($\Delta\text{fluorescence}/\Delta\text{time}$).
- Generate a Standard Curve:
 - Subtract the V_0 of the "no enzyme" control from the V_0 of each Lipase Standard.
 - Plot the corrected V_0 against the concentration of the Lipase Standards to generate a standard curve.
- Determine Lipase Activity in Unknown Samples:
 - Subtract the V_0 of the "no enzyme" control from the V_0 of the unknown samples.
 - Use the standard curve to determine the lipase concentration in the unknown samples.

Data Presentation

Parameter	Value
Wavelengths	
Excitation	485 nm
Emission	520 nm
Reagent Concentrations (Final in Well)	
Fluorescein Dibutyrate (FDB)	250 μ M
Tris-HCl (pH 8.0)	50 mM
Triton X-100	0.05%
Lipase Standard Concentrations	0.1, 0.5, 1, 2.5, 5, 10 μ g/mL
Volumes per Well	
Assay Buffer	50 μ L
Enzyme/Sample	25 μ L
FDB Working Solution	25 μ L
Total Volume per Well	100 μ L
Incubation	
Temperature	37°C
Duration	30 minutes (kinetic read)

Mandatory Visualization

Fluorescein Dibutyrate Lipase Activity Assay Workflow

[Click to download full resolution via product page](#)Caption: Workflow for the **Fluorescein Dibutyrate** Lipase Activity Assay.

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